molecular formula C7H5BrN2 B592049 7-Bromoimidazo[1,5-a]pyridine CAS No. 865156-48-5

7-Bromoimidazo[1,5-a]pyridine

Número de catálogo B592049
Número CAS: 865156-48-5
Peso molecular: 197.035
Clave InChI: MMDCOOMHHPUECK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“7-Bromoimidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 g/mol . This compound is part of the imidazopyridine class, which is known for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazo[1,5-a]pyridine core with a bromine atom at the 7th position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.03 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 129 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .

Aplicaciones Científicas De Investigación

  • Pharmaceutical Applications:

    • 7-Bromoimidazo[1,5-a]pyridine derivatives exhibit potential as anti-cancer and anti-tuberculosis agents. A study demonstrated the use of a nitrogen-rich system derived from this compound for developing potential anti-cancer and anti-TB agents through acid-amine coupling reactions (Sanghavi et al., 2022).
    • Another research indicated the synthesis of 7-azaindazole chalcone derivatives from a similar compound, which showed significant analgesic and anti-inflammatory activities (Chamakuri et al., 2016).
  • Synthetic Chemistry Applications:

    • The compound has been used in the synthesis of mesoionic, fused tricyclic systems, showing the importance of this compound in creating complex chemical structures (Benaissa et al., 2019).
    • Research on microwave-assisted synthesis highlights its utility in efficiently producing diverse sets of bromoimidazo pyridines, a method useful in various synthetic applications (Patil et al., 2014).
  • Other Notable Applications:

    • Studies have focused on the development of novel chemical inhibitors for the Bromodomain and Extraterminal Domain (BET) family, using the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, which is closely related to this compound (Yang et al., 2019).
    • The compound is also instrumental in the synthesis of pyrido[1,2-a]benzimidazoles, indicating its broader relevance in heterocyclic chemistry (Masters et al., 2011).

Direcciones Futuras

Imidazo[1,2-a]pyridine cores have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Future research may focus on the development of new imidazo[1,2-a]pyridine derivatives with improved pharmacological properties .

Propiedades

IUPAC Name

7-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDCOOMHHPUECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865156-48-5
Record name 7-bromoimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 10.75 g of N-(4-bromopyridin-2-ylmethyl)formamide in 100 ml of benzene is admixed with 8.43 g of phosphorus oxychloride. The reaction mixture is heated to reflux over 4 hours. The reaction mixture is subsequently cooled to room temperature and concentrated by evaporation, and the residue is admixed with 200 ml of water. The aqueous solution is basified with 1M NaOH and extracted with dichloromethane (3×300 ml). The combined organic phases are washed with 300 ml of water, dried over sodium sulphate and concentrated by evaporation. The title compound is identified on the basis of the Rf value from the residue by means of flash chromatography (SiO2 60F).
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottom flask, was placed a solution of N-((4-bromopyridin-2-yl)methyl)formamide (compound 39.2, 3.0 g, 90%, 12.6 mmol) in dichloromethane (20 mL). The solution was cooled to 0-5° C. then trifluoroacetic anhydride (1.93 mL, 13.9 mmol) was added drop-wise. The resulting solution was stirred for 1 h at room temperature, then the pH was adjusted to 7 by careful and slow addition of aqueous sodium carbonate (sat.). The aqueous phase was extracted with dichloromethane (3×20 mL) and the combined organic layers were washed with brine (3×20 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/1) as the eluent to yield the title compound as a brown solid (1.0 g, 40%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
40%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.